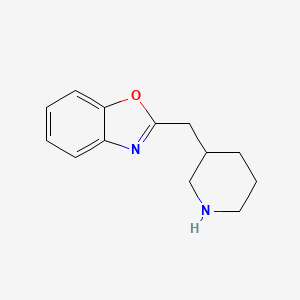![molecular formula C13H12BrNO2 B13864977 1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13864977.png)
1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one is a chemical compound with the molecular formula C12H10BrNO2 It is a derivative of pyridin-2-one, featuring a bromomethyl group and a methoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-methoxybenzyl alcohol, followed by a cyclization reaction to form the pyridin-2-one ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The pyridin-2-one ring can be reduced to form a dihydropyridin-2-one derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. The reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromomethyl group.
Oxidation Reactions: Compounds with hydroxyl or carbonyl groups replacing the methoxy group.
Reduction Reactions: Dihydropyridin-2-one derivatives.
科学的研究の応用
1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
1-[4-(Chloromethyl)-3-methoxyphenyl]pyridin-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-[4-(Methyl)-3-methoxyphenyl]pyridin-2-one: Similar structure but with a methyl group instead of a bromomethyl group.
1-[4-(Bromomethyl)-3-hydroxyphenyl]pyridin-2-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one is unique due to the presence of both a bromomethyl group and a methoxy group on the phenyl ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
特性
分子式 |
C13H12BrNO2 |
|---|---|
分子量 |
294.14 g/mol |
IUPAC名 |
1-[4-(bromomethyl)-3-methoxyphenyl]pyridin-2-one |
InChI |
InChI=1S/C13H12BrNO2/c1-17-12-8-11(6-5-10(12)9-14)15-7-3-2-4-13(15)16/h2-8H,9H2,1H3 |
InChIキー |
WQQPVKKLWMCZRP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)N2C=CC=CC2=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


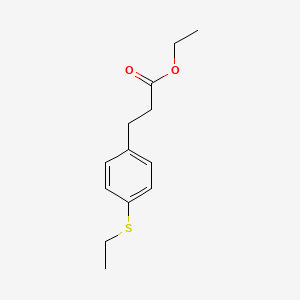
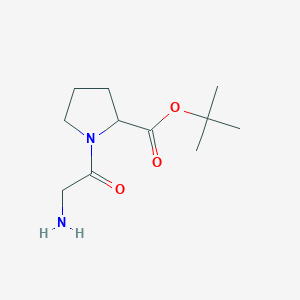
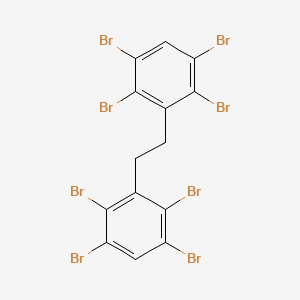
![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)

![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)
![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
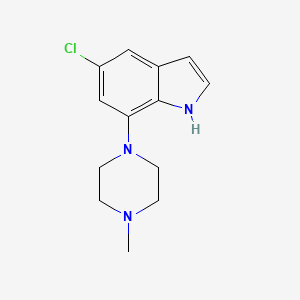

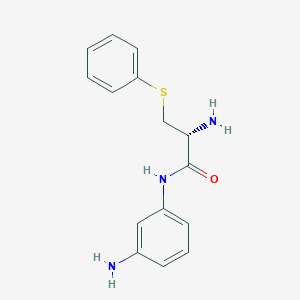
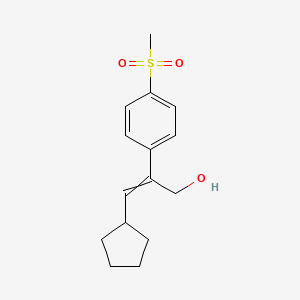
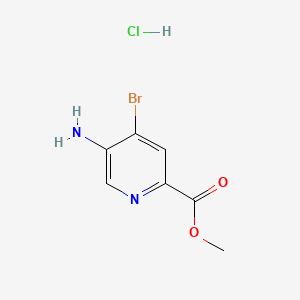
![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
